molecular formula C18H14N6O4S B2885730 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886921-80-8

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2885730
CAS No.: 886921-80-8
M. Wt: 410.41
InChI Key: NDTGFUUFICWLJE-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is an organic compound known for its unique structural properties, combining furan, pyrrole, triazole, and nitrobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps:

  • Formation of the Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring by reacting hydrazine hydrate with an appropriate dicarbonyl compound under acidic conditions.

  • Introduction of Furan and Pyrrole Rings: : The triazole intermediate is further functionalized by introducing furan and pyrrole rings through condensation reactions with corresponding aldehydes or ketones.

  • Sulfur Bridge Formation: : The critical step involves the formation of a sulfur bridge by reacting the triazole-furan-pyrrole intermediate with thiourea or other sulfur-containing reagents.

  • Acetamide Group Attachment: : Finally, the acetamide group is attached to the sulfur-bridged intermediate using acetic anhydride and an appropriate amine, such as 4-nitroaniline, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimized conditions for each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Scalable methods such as batch or continuous flow synthesis can be employed.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.

  • Substitution: : Functional groups within the compound can undergo nucleophilic or electrophilic substitution, depending on reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

  • Reduction: : Iron powder, catalytic hydrogenation with palladium on carbon.

  • Substitution: : Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides) under mild to moderate heating conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or sulfoxides.

  • Reduction: : Amines.

  • Substitution: : Various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in organic synthesis, facilitating the construction of more complex molecules. It can be used as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways due to its diverse functional groups.

Medicine

Preliminary studies suggest potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Its structure allows for further modification to optimize its pharmacological properties.

Industry

The compound can be utilized in the development of novel materials, including polymers and coatings, due to its stability and reactivity. It can also serve as a precursor for dyes and pigments in the chemical industry.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action varies depending on its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could target specific proteins or DNA within cancer cells, leading to apoptosis. The presence of multiple functional groups allows the compound to engage in various biochemical interactions, influencing different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

  • 2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

  • 2-{[5-(furan-2-yl)-4-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is unique due to the combination of furan and pyrrole rings attached to the triazole-sulfur scaffold, which imparts distinct chemical reactivity and biological activity. This uniqueness can be leveraged to develop new materials or drugs with specific desired properties.

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Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c25-16(19-13-5-7-14(8-6-13)24(26)27)12-29-18-21-20-17(15-4-3-11-28-15)23(18)22-9-1-2-10-22/h1-11H,12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTGFUUFICWLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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